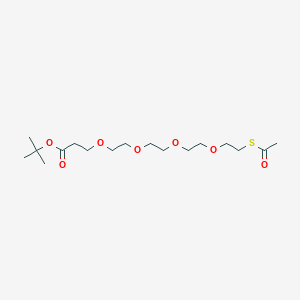

S-acetyl-PEG4-Boc

Description

Overview of Polyethylene Glycol (PEG) Linkers in Research Applications

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely utilized in biomedical research due to their desirable properties, including water solubility, biocompatibility, and low immunogenicity. biochempeg.combiochempeg.combroadpharm.com The process of attaching PEG chains to molecules, known as PEGylation, has been a cornerstone of pharmaceutical development for decades, primarily to enhance the pharmacokinetic profiles of therapeutic agents. biochempeg.comcreativepegworks.com PEG linkers can be broadly categorized into two main types:

Monodisperse PEG linkers: These have a precisely defined molecular weight and a specific number of repeating ethylene oxide units. biochempeg.combroadpharm.com This uniformity is critical for applications requiring a high degree of precision in the final molecular construct. nih.gov

Polydisperse PEG linkers: This category consists of a mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight. biochempeg.com

The versatility of PEG linkers is further expanded by the introduction of various functional groups at their termini, allowing for covalent attachment to a wide array of molecules such as proteins, peptides, and small molecule drugs. creativepegworks.comcreative-diagnostics.com This functionalization is key to their role in diverse applications, including the development of long-acting drugs, antibody-drug conjugates (ADCs), and drug delivery systems like lipid nanoparticles. biochempeg.combiochempeg.com

Significance of Heterobifunctional PEGylated Linkers in Bioconjugation and Drug Design

Heterobifunctional linkers are distinguished by the presence of two different reactive groups at their ends. mdpi.com This feature is of paramount importance in bioconjugation, as it allows for the sequential and specific attachment of two different molecular entities. In the context of drug design, particularly for targeted therapies like ADCs, this specificity is crucial. One end of the linker can be attached to a targeting moiety, such as a monoclonal antibody that recognizes a specific antigen on a cancer cell, while the other end is conjugated to a potent cytotoxic drug.

The PEG component of these linkers imparts several advantages to the final conjugate. It can improve the solubility and stability of the molecule, prolong its circulation time in the bloodstream by reducing renal clearance, and decrease its immunogenicity. The flexibility of the PEG chain also provides conformational freedom to the attached molecules. chempep.com

The development of heterobifunctional PEG linkers has evolved from simple spacers to more sophisticated designs that can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This allows for the controlled release of the therapeutic payload at the target site, enhancing efficacy and minimizing off-target toxicity.

Rationale for Utilizing S-acetyl-PEG4-t-butyl ester in Complex Molecular Architectures

S-acetyl-PEG4-t-butyl ester is a prime example of a heterobifunctional, monodisperse PEG linker. Its chemical structure features an S-acetyl protected thiol group and a t-butyl ester protected carboxylic acid, separated by a discrete PEG4 spacer. This specific design offers a strategic advantage in the synthesis of complex molecules for several reasons:

Orthogonal Deprotection: The S-acetyl and t-butyl ester protecting groups can be removed under different conditions. The S-acetyl group can be cleaved to reveal a reactive thiol, while the t-butyl ester is removed under acidic conditions to yield a carboxylic acid. cenmed.com This orthogonality allows for selective and sequential reactions at either end of the linker, providing precise control over the assembly of the final molecular construct.

Versatile Conjugation Chemistry: The deprotected thiol and carboxylic acid groups offer versatile handles for a variety of conjugation reactions. Thiols can readily react with maleimides to form stable thioether bonds, a common strategy in bioconjugation. mdpi.com Carboxylic acids can be activated to react with amines, forming stable amide bonds.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O7S/c1-15(18)25-14-13-23-12-11-22-10-9-21-8-7-20-6-5-16(19)24-17(2,3)4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEYETODKIHXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139857 | |

| Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-26-6 | |

| Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16-thiaoctadecanoic acid, 17-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Applications of S Acetyl Peg4 T Butyl Ester in Bioconjugation Chemistry

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing S-acetyl-PEG4-t-butyl ester as a Linker

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. sigmaaldrich.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and pharmacokinetic profile. biochempeg.com PEG-containing linkers, such as those derived from S-acetyl-PEG4-t-butyl ester, are frequently employed in ADC design to improve these properties. biochempeg.combiochempeg.com

Traditional methods of conjugating drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. ethz.ch This heterogeneity can lead to inconsistent efficacy and safety profiles. Site-specific conjugation strategies aim to overcome these limitations by attaching the drug to a specific, predetermined site on the antibody, resulting in a homogeneous ADC population. nih.govresearchgate.net

S-acetyl-PEG4-t-butyl ester can be utilized in several site-specific conjugation approaches. After deprotection of the S-acetyl group to a thiol, the linker-drug complex can be attached to the antibody through engineered cysteine residues (THIOMAB™ technology) or via reactions with other specifically introduced functionalities. mdpi.com This ensures a defined DAR and a more uniform product. Another strategy involves the enzymatic modification of the antibody's glycan structures, followed by chemical ligation with a linker-drug construct. nih.govmdpi.com

The length of the PEG linker in an ADC significantly impacts its physicochemical and biological properties. Increasing the length of the PEG chain generally leads to:

Increased Hydrophilicity: Longer PEG chains enhance the water solubility of the ADC, which is particularly important when dealing with hydrophobic drug payloads. This can prevent aggregation and improve the drug's pharmacokinetic profile. sigmaaldrich.comaacrjournals.org

Improved Pharmacokinetics: Studies have shown that increasing PEG length can lead to longer plasma circulation times and reduced clearance rates of ADCs. sigmaaldrich.comaacrjournals.org This is attributed to the "shielding effect" of the PEG chain, which can reduce non-specific uptake by tissues and protect the ADC from enzymatic degradation. sigmaaldrich.com

Modulated Efficacy and Tolerability: By optimizing the PEG length, the therapeutic index of an ADC can be improved. Longer PEG chains have been associated with increased tolerability and efficacy in preclinical models. sigmaaldrich.com However, an excessively long linker might hinder the interaction of the ADC with its target antigen or affect the release of the cytotoxic payload inside the target cell. biochempeg.combiochempeg.com Therefore, the optimal PEG length needs to be determined empirically for each specific ADC. rsc.org

Table 1: Effect of PEG Linker Length on ADC Properties

| Property | Effect of Increasing PEG Length | Reference |

|---|---|---|

| Hydrophilicity | Increases, mitigating issues with hydrophobic payloads. | |

| Aggregation | Reduces, leading to improved stability. | sigmaaldrich.com |

| Plasma Clearance | Decreases, leading to longer circulation times. | sigmaaldrich.comaacrjournals.org |

| Non-specific Uptake | Decreases, potentially reducing off-target toxicity. | |

| Efficacy | Can be enhanced up to an optimal length. | sigmaaldrich.com |

| Tolerability | Generally improves. | sigmaaldrich.com |

Site-Specific Conjugation Strategies

Role in Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Optimization

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. broadpharm.com A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. biochempeg.com S-acetyl-PEG4-t-butyl ester is a valuable building block for constructing these linkers. dcchemicals.commedchemexpress.commedchemexpress.com

PEG-containing linkers derived from precursors like S-acetyl-PEG4-t-butyl ester are commonly used in PROTAC design. biochempeg.com The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule. biochempeg.comrsc.org The defined length of the PEG4 unit allows for systematic optimization of the linker length to achieve optimal ternary complex formation.

The length and composition of the PEG linker can significantly modulate the cellular activity of a PROTAC. biochempeg.com

Linker Length: The distance between the two ligands is critical. A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. biochempeg.com Conversely, a linker that is too long might lead to unproductive binding modes and decreased degradation efficiency. biochempeg.com The optimal linker length is specific to each target protein and E3 ligase pair and is often determined through the synthesis and evaluation of a library of PROTACs with varying linker lengths. broadpharm.com

Table 2: Influence of Linker Properties on PROTAC Activity

| Linker Property | Impact on PROTAC Function | Reference |

|---|---|---|

| Length | Critical for the formation of a stable and productive ternary complex. | biochempeg.combroadpharm.com |

| Composition (e.g., PEG) | Affects solubility, cell permeability, and pharmacokinetic properties. | biochempeg.com |

| Attachment Points | Influences the orientation of the ligands and the stability of the ternary complex. | biochempeg.com |

Linker Integration in PROTAC Architectures

Peptide and Protein Functionalization via S-acetyl-PEG4-t-butyl ester

Beyond ADCs and PROTACs, S-acetyl-PEG4-t-butyl ester is a valuable reagent for the general functionalization of peptides and proteins. nih.gov Site-selective modification of these biomolecules is essential for a wide range of applications, including the development of biopharmaceuticals, diagnostic tools, and materials science. nih.govmpg.de

The bifunctional nature of S-acetyl-PEG4-t-butyl ester allows for the introduction of various functionalities onto a peptide or protein in a controlled manner. For example, after conjugation to a protein via its deprotected thiol group, the t-butyl ester can be deprotected to a carboxylic acid. This newly introduced carboxyl group can then be used for further modifications, such as coupling to another molecule or surface. rsc.org

Enzymatic ligation methods, such as those using sortase or transglutaminase, can be employed for the site-specific incorporation of peptides containing a handle for conjugation with a linker like S-acetyl-PEG4-t-butyl ester. rsc.orggoogle.com This allows for precise control over the location of the modification, preserving the biological activity of the protein. ethz.ch

Iv. S Acetyl Peg4 T Butyl Ester in Advanced Prodrug Design and Delivery Systems

Prodrug Strategies Employing the t-butyl Ester Moiety for Controlled Release

The t-butyl ester group is a key component for creating prodrugs with controlled release mechanisms. Its cleavage, which releases the active drug, can be triggered by specific physiological conditions or the presence of certain enzymes.

The t-butyl ester can be designed to be labile under acidic conditions. cenmed.com This property is particularly useful for targeting acidic microenvironments in the body, such as those found in tumors or endosomal/lysosomal compartments within cells. sigmaaldrich.commdpi.com Drug delivery systems can be engineered to remain stable at the physiological pH of blood (around 7.4) but to release their therapeutic payload upon reaching the lower pH of the target site. nih.govnih.gov This pH-dependent release minimizes off-target effects and concentrates the drug where it is most needed. For instance, a drug conjugated to S-acetyl-PEG4-t-butyl ester can be designed to release the active agent upon internalization into cancer cells, where the endosomal pH is typically lower than the extracellular environment.

Research has shown that polymers containing ionizable weak acids or bases can be used to create pH-responsive vectors that exploit the acidic tumor microenvironment for controlled drug delivery. sigmaaldrich.com The cleavage of acid-labile linkers, such as esters, is a common strategy to trigger drug release in these acidic conditions. mdpi.com

Esterase enzymes, which are abundant in the body, can hydrolyze ester bonds to release a parent drug. researchgate.netnih.gov This enzymatic activation is a widely used strategy in prodrug design. mdpi.com While the bulky t-butyl group can sometimes hinder enzymatic hydrolysis compared to smaller alkyl esters, it can still be susceptible to certain esterases. nih.gov In some cases, the steric hindrance of the t-butyl group can be advantageous, providing increased stability against premature hydrolysis in the bloodstream and allowing for more targeted release in tissues with high esterase activity, such as tumors. researchgate.netacs.org

The stability of ester-based prodrugs can vary significantly depending on the specific ester and the enzymatic environment. For example, a study on 6-diazo-5-oxo-l-norleucine (B1670411) (DON) prodrugs found that a t-butyl ester was resistant to hydrolysis in gastrointestinal tissue homogenates, while other esters were not. acs.org This highlights the potential to tune the release profile of a drug by selecting the appropriate ester moiety.

pH-Responsive Release Mechanisms

Impact on Pharmacokinetic and Pharmacodynamic Profiles of Conjugates

The conjugation of a drug with S-acetyl-PEG4-t-butyl ester can significantly alter its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

| Property | Effect of S-acetyl-PEG4-t-butyl ester Conjugation |

| Aqueous Solubility | Increased due to the hydrophilic PEG4 linker. smolecule.comnih.govump.edu.pl |

| Lipophilicity | Can be increased by the t-butyl ester moiety, potentially improving membrane permeation. researchgate.netacs.org |

| Bioavailability | Generally improved due to enhanced solubility and potentially optimized permeability. axispharm.comnih.govnih.gov |

The PEG4 linker can influence how a drug conjugate interacts with its biological target and how it is taken up by cells. The process of PEGylation, or attaching PEG chains to molecules, can shield the drug from the immune system and reduce recognition by efflux pumps, which can prematurely remove drugs from cells. nih.gov This can lead to prolonged circulation times and increased accumulation at the target site.

Modulation of Solubility and Bioavailability

Sustained and Controlled Release Applications

The combination of a cleavable ester linkage and a solubilizing PEG chain makes S-acetyl-PEG4-t-butyl ester suitable for developing sustained and controlled release drug delivery systems. nih.gov By carefully designing the prodrug, the rate of drug release can be modulated to maintain therapeutic concentrations over an extended period. This can reduce the frequency of administration, improve patient compliance, and minimize fluctuations in drug levels that can lead to side effects.

The release can be controlled by the specific cleavage mechanism, whether it is pH-dependent hydrolysis in a tumor microenvironment or enzymatic cleavage by esterases. nih.govnih.govresearchgate.netnih.gov This allows for the creation of "smart" drug delivery systems that release their payload in response to specific biological cues.

V. Integration of S Acetyl Peg4 T Butyl Ester in Click Chemistry Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with S-acetyl-PEG4-t-butyl ester Derived Alkynes or Azides

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide (B81097). nih.govrsc.org S-acetyl-PEG4-t-butyl ester can be chemically modified to incorporate either an alkyne or an azide functionality, enabling its participation in CuAAC reactions for applications such as drug discovery and bioconjugation. researchgate.netuga.edu

To utilize S-acetyl-PEG4-t-butyl ester in CuAAC, it must first be functionalized with either a terminal alkyne or an azide group. This is typically achieved by reacting one of its terminal functional groups (after deprotection) with a molecule containing the desired click handle.

Introducing an Alkyne: The t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid. cenmed.com This carboxylic acid can then be coupled with an amine-containing alkyne, such as propargylamine, using standard peptide coupling reagents (e.g., HATU) to form an amide bond, yielding an alkyne-functionalized PEG linker. nih.gov

Introducing an Azide: Similarly, the deprotected carboxylic acid can be reacted with an amino-PEG-azide molecule. Alternatively, the S-acetyl group can be removed to yield a thiol, which can then be reacted with an azide-containing maleimide (B117702) or haloacetamide to introduce the azide functionality. cenmed.com

These strategies produce bifunctional linkers ready for CuAAC, where one end can be conjugated to a biomolecule or surface, and the other end (the alkyne or azide) is available for clicking with a complementary partner.

CuAAC reactions are known for their high efficiency and selectivity, often proceeding to near-quantitative yields under mild, aqueous conditions. nih.govbeilstein-journals.org The reaction is highly specific for terminal alkynes and azides, with minimal side reactions with other functional groups found in biological systems. mdpi.com

However, the copper(I) catalyst can pose challenges, particularly in biological applications, due to its potential toxicity and the possibility of oxidative side reactions with certain amino acid residues like cysteine and histidine. nih.gov The choice of ligands for the copper catalyst, such as tris-(benzyltriazolylmethyl)amine (TBTA), can help to stabilize the copper(I) oxidation state and improve reaction outcomes. nih.gov The reaction conditions, including solvent, temperature, and the presence of reducing agents like sodium ascorbate, are optimized to ensure high yields and minimize side products. beilstein-journals.orgmdpi.com

Table 1: Key Parameters for CuAAC Reactions Involving PEGylated Linkers

| Parameter | Description | Typical Conditions & Considerations |

| Catalyst | Copper(I) source | CuSO4 with a reducing agent (e.g., sodium ascorbate) or a Cu(I) salt (e.g., CuI). beilstein-journals.orgmdpi.com |

| Ligand | Stabilizes Cu(I) and enhances reaction rate | Tris-(benzyltriazolylmethyl)amine (TBTA) or similar triazole-based ligands. nih.gov |

| Solvents | Aqueous or mixed aqueous/organic systems | Water, t-butanol/water, DMSO, DMF. beilstein-journals.orgacs.org |

| Temperature | Typically room temperature | Can be heated to increase rate, but may affect sensitive biomolecules. nih.gov |

| Reactant Purity | Purity of alkyne and azide partners | High purity is crucial for achieving high reaction efficiency. |

Pre-functionalization Strategies for Click Partners

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Modified S-acetyl-PEG4-t-butyl ester Derivatives

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. acs.orgnih.gov Derivatives of S-acetyl-PEG4-t-butyl ester can be functionalized with either an azide or a strained alkyne to participate in SPAAC.

For instance, the deprotected carboxylic acid of the linker can be coupled to a strained cyclooctyne derivative like bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO). researchgate.netmedchemexpress.com These modified linkers can then be used to conjugate with azide-tagged biomolecules in living systems. nih.gov SPAAC is generally slower than CuAAC but offers superior biocompatibility for in vivo applications. acs.org

Table 2: Comparison of Common Cyclooctynes Used in SPAAC

| Cyclooctyne | Key Features | Approximate Reaction Rate with Benzyl Azide (M⁻¹s⁻¹) |

| Dibenzocyclooctyne (DBCO) | High reactivity, good stability | ~0.1 - 0.3 acs.org |

| Bicyclo[6.1.0]non-4-yne (BCN) | Compact, good reactivity | ~0.07 - 0.2 acs.org |

| Azadibenzocyclooctyne (DIBAC) | High reactivity, good water solubility | Higher than DBCO ru.nl |

Thiol-Mediated Click Reactions (e.g., Thiol-ene, Thiol-yne) facilitated by Deprotection of S-acetyl Group

The S-acetyl group on the linker can be readily deprotected under basic conditions to yield a free thiol (sulfhydryl) group. cenmed.com This thiol is a versatile functional handle for a variety of click reactions, most notably thiol-ene and thiol-yne reactions. wikipedia.org

The thiol-ene reaction involves the radical-mediated addition of a thiol across a double bond (ene). nih.gov This reaction is highly efficient, proceeds under mild conditions (often initiated by light), and is not inhibited by oxygen, making it suitable for creating hydrogels and bioconjugates. nih.gov The free thiol from the deprotected linker can react with alkene-modified biomolecules or surfaces.

The thiol-yne reaction is the addition of a thiol to an alkyne. nih.gov This can proceed via a radical mechanism, similar to the thiol-ene reaction. nih.gov A key feature is that two thiol molecules can add to a single alkyne, allowing for the formation of crosslinked structures. nih.gov This has been utilized in peptide stapling and the synthesis of complex biomaterials. nih.gov However, the reaction of strained alkynes with thiols can sometimes be an undesired side reaction in SPAAC. ru.nl

Table 3: Characteristics of Thiol-Mediated Click Reactions

| Reaction | Mechanism | Key Advantages | Typical Applications |

| Thiol-ene | Radical addition of thiol to an alkene | High efficiency, oxygen tolerant, cytocompatible initiation (photochemical). nih.govwikipedia.org | Hydrogel formation, surface patterning, bioconjugation. nih.gov |

| Thiol-yne | Radical addition of thiol to an alkyne | Can form double addition products for crosslinking. nih.govnih.gov | Peptide macrocyclization, polymer synthesis. nih.gov |

Vi. Advanced Research Directions and Future Perspectives

Development of Novel Linker Architectures Based on S-acetyl-PEG4-t-butyl ester

The core structure of S-acetyl-PEG4-t-butyl ester serves as a foundational scaffold for the design of more complex and functionally diverse linker architectures. The ability to selectively deprotect the thiol and carboxylic acid groups allows for the creation of multi-functional linkers. For instance, the deprotected thiol can be reacted with a maleimide-functionalized molecule, while the deprotected carboxylic acid can be coupled to an amine-containing biomolecule. This modular approach enables the construction of linkers with tailored properties for specific applications.

Future research in this area is focused on developing linkers with integrated functionalities, such as cleavable domains that respond to specific physiological triggers (e.g., pH, enzymes, or redox potential). This would allow for the controlled release of therapeutic payloads at the target site, enhancing efficacy and minimizing off-target effects. Furthermore, the incorporation of multiple PEG units of varying lengths can be explored to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting conjugates.

Application in Diagnostics and Imaging Agent Development

The PEGylated nature of S-acetyl-PEG4-t-butyl ester makes it an attractive component for the development of diagnostic and imaging agents. The PEG spacer can improve the in vivo stability and circulation time of these agents, leading to enhanced imaging contrast and sensitivity. The terminal functional groups provide convenient handles for attaching imaging moieties, such as fluorescent dyes, radioisotopes, or contrast agents for magnetic resonance imaging (MRI).

For example, the thiol group can be used to attach the linker to gold nanoparticles, which are widely used in various diagnostic assays. The carboxylic acid can then be conjugated to a targeting ligand, such as an antibody or peptide, to direct the nanoparticles to a specific disease site. This targeted delivery approach can significantly improve the accuracy of disease diagnosis.

Future directions in this field include the development of "theranostic" agents, which combine both diagnostic and therapeutic capabilities in a single molecule. S-acetyl-PEG4-t-butyl ester could serve as a key linker in constructing such agents, enabling simultaneous imaging and treatment of diseases like cancer.

S-acetyl-PEG4-t-butyl ester in Materials Science and Polymer Chemistry

In the realm of materials science, S-acetyl-PEG4-t-butyl ester is being explored for the surface modification of various materials to impart desirable biological properties. The thiol group can be used to anchor the molecule to metal surfaces, such as gold or silver, while the PEG chain forms a hydrophilic layer that can resist non-specific protein adsorption. This "anti-fouling" property is crucial for the development of biocompatible medical devices, implants, and biosensors.

Furthermore, the bifunctional nature of S-acetyl-PEG4-t-butyl ester allows for its use as a cross-linking agent in the synthesis of hydrogels and other polymeric biomaterials. By controlling the degree of cross-linking, the mechanical properties and degradation kinetics of the resulting materials can be precisely tuned. These materials have potential applications in tissue engineering, drug delivery, and wound healing.

Ongoing research is focused on creating "smart" biomaterials that can respond to external stimuli. By incorporating environmentally sensitive moieties into the linker structure, materials can be designed to change their properties in response to changes in temperature, pH, or light.

Computational Modeling and Simulation of S-acetyl-PEG4-t-butyl ester Conjugates

Computational modeling and simulation are becoming increasingly important tools for understanding the behavior of complex biomolecules. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of S-acetyl-PEG4-t-butyl ester and its conjugates in different environments. This can provide valuable insights into how the linker affects the structure, stability, and function of the conjugated biomolecule.

For instance, simulations can be used to predict the optimal PEG length for a particular application or to understand how the linker influences the binding of a targeted drug to its receptor. This information can be used to guide the design of more effective and specific bioconjugates.

Future work in this area will likely involve the development of more accurate and efficient simulation methods, as well as the integration of computational modeling with experimental data to create a more complete picture of the behavior of these complex systems.

Challenges and Opportunities in the Translational Research of S-acetyl-PEG4-t-butyl ester-based Compounds

The translation of promising research findings from the laboratory to the clinic is a complex and challenging process. For S-acetyl-PEG4-t-butyl ester-based compounds, key challenges include scaling up the synthesis of the linker and its conjugates, ensuring batch-to-batch consistency, and conducting rigorous preclinical and clinical studies to evaluate their safety and efficacy.

Q & A

Q. How can researchers optimize the synthesis of S-acetyl-PEG4-t-butyl ester to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves systematic parameter screening (e.g., reaction time, temperature, stoichiometry) using experimental design frameworks like Taguchi orthogonal arrays to minimize trial numbers . For example:

- Key Parameters : Catalyst concentration, solvent polarity, and protecting group stability.

- Validation : ANOVA analysis identifies statistically significant factors (e.g., catalyst concentration contributed 77.58% to yield variance in analogous ester synthesis) .

- Purity Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final product purity (>95%) by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. What characterization techniques are critical for confirming the structural integrity of S-acetyl-PEG4-t-butyl ester?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for acetyl (δ 2.1 ppm, singlet) and tert-butyl (δ 1.2 ppm, singlet) groups. Compare with reference spectra from analogous PEGylated compounds .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z 450–470 Da) and fragmentation patterns .

- FTIR : Validate ester carbonyl stretch (1740–1720 cm<sup>-1</sup>) and PEG ether linkages (1100 cm<sup>-1</sup>) .

Q. How does the stability of S-acetyl-PEG4-t-butyl ester vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at 4°C, 25°C, and 40°C for 30 days.

- Analysis : Monitor degradation via HPLC every 7 days.

- Statistical Evaluation : Use t-tests to compare degradation rates (p < 0.05 significance).

Example

| Condition | Degradation (%) at 30 days | SD |

|---|---|---|

| 4°C | 5.2 | ±0.3 |

| 25°C | 12.7 | ±1.1 |

| Reference: Stability protocols from peptide-PEG conjugate studies . |

Advanced Research Questions

Q. How should researchers design experiments to investigate the hydrolysis kinetics of the S-acetyl group in physiological buffers?

- Methodological Answer :

- Kinetic Assay : Use UV-Vis spectroscopy (λ = 260 nm) to track acetyl release over time in PBS (pH 7.4, 37°C).

- Control Variables : Buffer ionic strength, temperature (±0.1°C), and agitation rate .

- Data Modeling : Fit data to first-order kinetics (ln[C] vs. time). Report rate constants (k) with 95% confidence intervals .

Example findings:

| Buffer pH | k (h<sup>-1</sup>) | R<sup>2</sup> |

|---|---|---|

| 7.4 | 0.023 | 0.98 |

| 5.0 | 0.045 | 0.96 |

Q. How can contradictory data on the solubility of S-acetyl-PEG4-t-butyl ester in polar solvents be resolved?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent solvent drying (molecular sieves) and temperature control.

- Advanced Techniques : Use dynamic light scattering (DLS) to detect micelle formation, which may skew solubility measurements .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements (n ≥ 5) .

Q. What strategies are effective for integrating S-acetyl-PEG4-t-butyl ester into multi-step bioconjugation workflows without side reactions?

- Methodological Answer :

- Orthogonal Protection : Use tert-butyl esters as acid-labile protecting groups, selectively deprotected with TFA/DCM (1:99 v/v) .

- Stepwise Monitoring : Employ LC-MS after each conjugation step to confirm intermediate integrity.

- Yield Optimization : Apply DOE to balance reaction time and reagent excess (e.g., 1.2–1.5 eq. NHS ester) .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer :

- Raw Data Inclusion : Provide supplementary <sup>1</sup>H NMR spectra with integration values and splitting patterns .

- Comparative Tables : Align observed shifts with literature values (e.g., PEG-ester tert-butyl δ 1.2–1.4 ppm) .

- Error Attribution : Discuss solvent batch variability or paramagnetic impurities as potential error sources .

Q. What statistical methods are appropriate for analyzing dose-response data in S-acetyl-PEG4-t-butyl ester cytotoxicity assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.